molecular formula C7H9N3O4S B8128977 N-(2-amino-5-nitrophenyl)methanesulfonamide

N-(2-amino-5-nitrophenyl)methanesulfonamide

Cat. No.: B8128977
M. Wt: 231.23 g/mol
InChI Key: CVOVBRZCMGRYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-5-nitrophenyl)methanesulfonamide is an aromatic compound that contains both amino and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-nitrophenyl)methanesulfonamide typically involves the nitration of aniline derivatives followed by sulfonation. One common method includes the nitration of 2-aminoaniline to introduce the nitro group at the 5-position. This is followed by the reaction with methanesulfonyl chloride to form the sulfonamide derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and mild bases like pyridine for the sulfonation step.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: N-(2,5-diaminophenyl)methanesulfonamide.

    Substitution: Various N-substituted derivatives.

    Oxidation: N-(2-nitroso-5-nitrophenyl)methanesulfonamide.

Scientific Research Applications

N-(2-amino-5-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-amino-5-nitrophenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-3-nitrophenyl)methanesulfonamide
  • N-(2-amino-4-nitrophenyl)methanesulfonamide
  • N-(2-amino-5-nitrophenyl)benzenesulfonamide

Uniqueness

N-(2-amino-5-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and interaction with biological targets. This positioning can lead to different pharmacological properties compared to its isomers.

Properties

IUPAC Name

N-(2-amino-5-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOVBRZCMGRYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.